Cassifolioside

Catalog No.
S911330
CAS No.
120693-47-2
M.F
C35H46O19
M. Wt
770.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cassifolioside

CAS Number

120693-47-2

Product Name

Cassifolioside

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1

InChI Key

IGQSSJMCEJLHAO-POHHJEECSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

Crassifolioside is a naturally occurring phenylethanoid glycoside found in the fruits of Magnolia officinalis var. biloba, a plant traditionally used in Chinese medicine []. Scientific research is exploring the potential health benefits of crassifolioside, particularly its antioxidant and protective effects against oxidative damage.

Antioxidant Properties

One area of research focuses on the antioxidant properties of crassifolioside. Studies have shown that crassifolioside can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions []. These studies have employed different methods to assess free radical scavenging activity, including DPPH, ABTS, and superoxide anion radical scavenging assays []. The results suggest that crassifolioside exhibits significant free radical scavenging activity.

Cassifolioside is a phenylethanoid glycoside primarily derived from plants in the genus Ruellia, particularly Ruellia tuberosa. This compound is characterized by its glycosidic bond, which links a sugar moiety to a phenolic aglycone. Its molecular formula is C_17H_22O_10, and it has garnered attention for its potential health benefits, including antioxidant and anti-inflammatory properties .

Typical of glycosides. These include:

  • Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, leading to the release of the aglycone and sugar components.
  • Oxidation: The phenolic part of cassifolioside may undergo oxidation, resulting in various oxidized derivatives that can exhibit different biological activities.
  • Reduction: The compound can also participate in reduction reactions, potentially altering its biological properties.

These reactions are significant for understanding how cassifolioside can be transformed into other bioactive compounds .

Cassifolioside exhibits a range of biological activities:

  • Antioxidant Activity: Studies have shown that cassifolioside possesses strong antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects: It has demonstrated potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
  • Antimicrobial Properties: Cassifolioside has been investigated for its ability to inhibit the growth of certain bacteria and fungi, suggesting its potential use as a natural antimicrobial agent .

The synthesis of cassifolioside can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting cassifolioside from plant sources, particularly from Ruellia species. This typically requires solvent extraction techniques using ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where a sugar moiety is chemically attached to a phenolic compound. This approach allows for the production of cassifolioside in a controlled manner .

Cassifolioside has several applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in medicinal formulations aimed at treating chronic diseases.
  • Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products to combat oxidative damage.
  • Food Industry: As a natural preservative, cassifolioside may be utilized for its antimicrobial properties to enhance food safety and shelf life .

Research into the interaction of cassifolioside with various biological systems has revealed:

  • Molecular Docking Studies: These studies suggest that cassifolioside interacts with specific proteins involved in inflammatory pathways, potentially modulating their activity and offering therapeutic benefits against inflammation-related diseases .
  • Synergistic Effects: When combined with other phytochemicals, cassifolioside may exhibit enhanced biological activity, indicating potential for synergistic formulations in herbal medicine.

Cassifolioside shares structural and functional similarities with several other phenylethanoid glycosides. Here are some notable compounds:

Compound NameSource PlantBiological Activity
IsocassifoliosideRuellia tuberosaAntioxidant, anti-inflammatory
VerbascosideVerbascum speciesAntioxidant, antimicrobial
ForsythosideForsythia suspensaAntioxidant, hepatoprotective
PauciflosideRuellia speciesAntioxidant, antimicrobial

Uniqueness of Cassifolioside

What sets cassifolioside apart is its specific combination of sugar and phenolic components that confer distinct biological activities. While similar compounds also exhibit antioxidant and anti-inflammatory properties, the unique structural features of cassifolioside may lead to different mechanisms of action and therapeutic potentials. Its extraction from Ruellia tuberosa, known for traditional medicinal uses, further enhances its significance in ethnopharmacology .

XLogP3

-1.6

Dates

Modify: 2024-04-14

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